Comparison of Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) for Solubility and Bioavailability Prediction
The predicted LogP of diethyl 2-(5-oxooxolan-2-ylidene)propanedioate is 0.70, compared to a predicted LogP of 0.15 for diethyl malonate, indicating a ~4.7-fold higher predicted lipophilicity for the target compound . This difference is further contextualized by the target compound's polar surface area (PSA) of 78.9 Ų, which is similar to that of diethyl malonate (~52 Ų), but the increased lipophilicity of the target compound is driven by the additional five-membered lactone ring, which can enhance membrane permeability . This differential lipophilicity, when considered in the context of drug design, can be a key discriminator for compounds where oral bioavailability or CNS penetration is a critical parameter.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 0.70 (ALOGPS) |
| Comparator Or Baseline | Diethyl malonate: Predicted LogP: 0.15 |
| Quantified Difference | ΔLogP ≈ 0.55 (approx. 4.7-fold higher lipophilicity) |
| Conditions | In silico prediction using ALOGPS 2.1 software |
Why This Matters
For procurement in early-stage drug discovery, selecting a building block with a defined lipophilicity profile is crucial for optimizing lead compounds' ADME properties, and substituting a more polar analog like diethyl malonate could result in a lead with poor membrane permeability, invalidating the entire SAR campaign.
